Hydroflumethiazide

Descripción general

Descripción

La hidroflumetiazida es un diurético tiazídico utilizado principalmente para tratar la hipertensión y el edema asociado con la insuficiencia cardíaca congestiva, la cirrosis hepática y la disfunción renal . Funciona inhibiendo la reabsorción de iones sodio y cloruro en el túbulo contorneado distal de la nefrona, lo que lleva a una mayor excreción de agua y electrolitos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis suele implicar los siguientes pasos :

Formación del anillo benzotiadiazínico: Esto implica la reacción de una sulfonamida con un derivado de benceno clorado.

Introducción del grupo trifluorometilo: Este paso implica la reacción del intermedio con un agente trifluorometilante.

Métodos de producción industrial: La producción industrial de hidroflumetiazida sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Tipos de reacciones:

Oxidación: La hidroflumetiazida puede sufrir reacciones de oxidación, particularmente en los átomos de azufre del anillo benzotiadiazínico.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo sulfonamida, lo que lleva a la formación de aminas.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático, particularmente involucrando el grupo trifluorometilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los agentes halogenantes y los nucleófilos se utilizan comúnmente en las reacciones de sustitución.

Principales productos formados:

Oxidación: Sulfóxidos y sulfones.

Reducción: Aminas.

Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

La hidroflumetiazida tiene varias aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo en estudios de mecanismos diuréticos y desarrollo de nuevos agentes diuréticos.

Biología: Estudiado por sus efectos en el transporte de iones y la osmorregulación celular.

Medicina: Utilizado en la investigación clínica para evaluar su eficacia y seguridad en el tratamiento de la hipertensión y el edema.

Mecanismo De Acción

La hidroflumetiazida ejerce sus efectos inhibiendo el simpórtero sodio-cloruro (SLC12A3) en el túbulo contorneado distal de la nefrona . Esta inhibición reduce la reabsorción de iones sodio y cloruro, lo que lleva a una mayor excreción de estos iones junto con el agua. La reducción en el volumen sanguíneo y la resistencia vascular contribuye a sus efectos antihipertensivos .

Compuestos similares:

Hidroclorotiazida: Otro diurético tiazídico con usos y mecanismos de acción similares.

Clorotiaazida: Un diurético tiazídico con una estructura química ligeramente diferente, pero con efectos farmacológicos similares.

Bendroflumetiazida: Un diurético tiazídico con una duración de acción más larga en comparación con la hidroflumetiazida.

Unicidad: La hidroflumetiazida es única debido a su grupo trifluorometilo, que mejora su potencia diurética y duración de acción en comparación con otros diuréticos tiazídicos .

Comparación Con Compuestos Similares

Hydrochlorothiazide: Another thiazide diuretic with similar uses and mechanisms of action.

Chlorothiazide: A thiazide diuretic with a slightly different chemical structure but similar pharmacological effects.

Bendroflumethiazide: A thiazide diuretic with a longer duration of action compared to hydroflumethiazide.

Uniqueness: this compound is unique due to its trifluoromethyl group, which enhances its diuretic potency and duration of action compared to other thiazide diuretics .

Propiedades

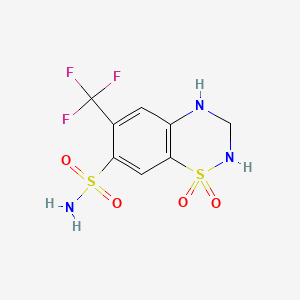

IUPAC Name |

1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDGGSIALPNSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023132 | |

| Record name | Hydroflumethiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroflumethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>49.7 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml) at 25 °C: acetone >100; methanol 58; acetonitrile 43; water 0.3; ether 0.2; benzene <0.1., INSOL IN ACID, Soluble in dilute alkali but unstable in alkaline solutions., SOL IN ALC; FREELY SOL IN ACETONE, 8.58e-01 g/L | |

| Record name | SID855883 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Hydroflumethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROFLUMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroflumethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Hydroflumethiazide is a thiazide diuretic that inhibits water reabsorption in the nephron by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule, which is responsible for 5% of total sodium reabsorption. Normally, the sodium-chloride symporter transports sodium and chloride from the lumen into the epithelial cell lining the distal convoluted tubule. The energy for this is provided by a sodium gradient established by sodium-potassium ATPases on the basolateral membrane. Once sodium has entered the cell, it is transported out into the basolateral interstitium via the sodium-potassium ATPase, causing an increase in the osmolarity of the interstitium, thereby establishing an osmotic gradient for water reabsorption. By blocking the sodium-chloride symporter, Hydroflumethiazide effectively reduces the osmotic gradient and water reabsorption throughout the nephron., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, NATURE OF CHEM INTERACTION BETWEEN THIAZIDES & SPECIFIC RENAL RECEPTORS RESPONSIBLE FOR CHLORURETIC EFFECT IS NOT KNOWN; NO CRITICAL ENZYMATIC REACTIONS HAVE BEEN IDENTIFIED. /THIAZIDES/, THIAZIDES INHIBIT REABSORPTION OF SODIUM &...CHLORIDE IN DISTAL SEGMENT. ... AS CLASS...HAVE IMPORTANT ACTION ON EXCRETION OF POTASSIUM THAT RESULTS FROM INCR SECRETION OF CATION BY DISTAL TUBULE. ... GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES, PARTICULARLY WITH IV ADMIN FOR EXPTL PURPOSES. /THIAZIDES/, THIAZIDES MAY DECR EXCRETION OF URIC ACID IN MAN, THUS INCR ITS CONCN IN PLASMA. HYPERURICEMIC EFFECT RESULTS PRIMARILY FROM INHIBITION OF TUBULAR SECRETION OF URATE. ... UNLIKE MOST OTHER NATRIURETIC AGENTS...DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM... /ENHANCE/ EXCRETION OF MAGNESIUM... /THIAZIDES/, For more Mechanism of Action (Complete) data for HYDROFLUMETHIAZIDE (11 total), please visit the HSDB record page. | |

| Record name | Hydroflumethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROFLUMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, White to cream colored, finely divided, crystalline powder | |

CAS No. |

135-09-1 | |

| Record name | Hydroflumethiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroflumethiazide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroflumethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydroflumethiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hydroflumethiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroflumethiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroflumethiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROFLUMETHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501CFL162R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROFLUMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroflumethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

272-273, 272-273 °C, 272 - 273 °C | |

| Record name | Hydroflumethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROFLUMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroflumethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Hydroflumethiazide exert its diuretic effect?

A1: this compound primarily acts on the distal convoluted tubule in the kidneys. [] It inhibits the reabsorption of sodium (Na+) and chloride (Cl-) ions, leading to increased excretion of these electrolytes in urine. [, , , , ] This, in turn, promotes water excretion, reducing blood volume and ultimately lowering blood pressure. [, , , ]

Q2: Does this compound influence potassium levels?

A2: Yes, this compound can increase potassium excretion in urine, potentially leading to hypokalemia. [, , , ] This effect is linked to the degree of mineralocorticoid stimulation of the distal nephron K+-H+/Na+ exchange system. []

Q3: How does the diuretic effect of this compound compare to other diuretics?

A3: Studies comparing this compound to other diuretics like Chlorothiazide and Furosemide have shown varying results. Some research suggests that Chlorothiazide has a stronger diuretic action than this compound, while others found this compound to have a milder but more persistent effect than Furosemide. [, , ] The choice of diuretic depends on the specific clinical situation and patient factors.

Q4: What is the chemical structure of this compound?

A4: this compound is a benzothiadiazine derivative. Its chemical name is 3,4-dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C8H8F3N3O4S2, and its molecular weight is 331.27 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, this compound absorbs ultraviolet light with absorbance maxima at 273 nm. [] It also exhibits fluorescence properties, which have been utilized for its quantification in biological fluids. [, ]

Q7: How does the physical form of this compound affect its dissolution properties?

A7: Research has shown that amorphous forms of this compound, particularly those produced by spray drying, exhibit enhanced dissolution rates compared to the crystalline form. [, ] This is attributed to the higher energy state and greater surface area of the amorphous form. [, ]

Q8: Can the dissolution rate of this compound be further enhanced?

A8: Yes, incorporating this compound with excipients like Polyvinylpyrrolidone (PVP) during spray drying can further enhance its dissolution rate and apparent solubility. [, , ] This is attributed to factors like complex formation, crystal growth inhibition, and the formation of amorphous drug-PVP complexes. [, ]

Q9: How is this compound absorbed and distributed in the body?

A9: Following oral administration, this compound is absorbed from the gastrointestinal tract. [] Its absorption kinetics are best described by a zero-order model. [] The drug is then distributed throughout the body, with a volume of distribution that is influenced by renal function. []

Q10: How is this compound metabolized and excreted?

A10: this compound is metabolized in the liver to a lesser extent than other thiazides. [] It is primarily excreted unchanged in urine. [] The renal clearance of this compound is correlated with creatinine clearance, indicating that renal function significantly influences its elimination. [, ]

Q11: What is the half-life of this compound?

A11: The elimination half-life of this compound ranges from 6.5 to 27.9 hours. [] The mean half-life is shorter after a 75 mg dose compared to a 150 mg dose. []

Q12: Does this compound accumulate in the body during repeated administration?

A12: Studies in patients with congestive heart failure have shown that this compound does not significantly accumulate in the body during repeated oral administration. [] The 24-hour urinary excretion of this compound remains relatively constant after multiple doses. []

Q13: Does the presence of its metabolite influence the action of this compound?

A13: While this compound itself is a weak inhibitor of carbonic anhydrase, its metabolite, 2,4-disulfamyl-5-trifluoromethylaniline (DTA), exhibits a stronger inhibitory effect. [] DTA also inhibits cyclic AMP phosphodiesterase and binds to erythrocyte carbonic anhydrase. []

Q14: How is this compound typically quantified in biological samples?

A14: Several analytical methods have been developed for the quantification of this compound in biological fluids like plasma and urine.

- Spectrofluorometry: This method utilizes the fluorescence properties of this compound for its sensitive and specific determination. []

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet detection offers a versatile approach for analyzing this compound in various biological matrices. [, ]

- Thin-Layer Chromatography (TLC): Quantitative fluorometric TLC procedures have also been employed for this compound analysis. []

Q15: How are these analytical methods validated?

A15: The validation of analytical methods for this compound analysis typically involves assessing parameters like:

Q16: When was this compound first introduced as a diuretic?

A16: this compound was introduced in the late 1950s as a more potent alternative to earlier thiazide diuretics like Chlorothiazide. [] It was developed with the aim of reducing potassium loss associated with earlier thiazides, though this effect was not fully realized. []

Q17: What are the common clinical applications of this compound?

A17: this compound is frequently prescribed for the treatment of:* Hypertension: this compound effectively lowers blood pressure, either as monotherapy or in combination with other antihypertensive agents. [, , , , ]* Edema: Its diuretic action helps reduce fluid retention in conditions like congestive heart failure. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.